molecular formula C10H11NO3 B1626324 3-[(2-Methylphenyl)amino]-3-oxopropanoic acid CAS No. 78987-20-9

3-[(2-Methylphenyl)amino]-3-oxopropanoic acid

Cat. No. B1626324
CAS RN: 78987-20-9
M. Wt: 193.2 g/mol
InChI Key: ZVSXBFLEXYCRRS-UHFFFAOYSA-N
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Description

“3-[(2-Methylphenyl)amino]-3-oxopropanoic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis of Derivatives

3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, which are structurally related to 3-[(2-Methylphenyl)amino]-3-oxopropanoic acid, have been efficiently reacted with various terminal alkynes to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives. This synthesis involves the use of palladium and copper(I) iodide catalysts, providing a method for producing various acetic acid derivatives (Kobayashi et al., 2008).

Chemoenzymatic Reductions

D-Lactate dehydrogenase from Staphylococcus epidermidis can reduce a broad spectrum of 2-oxo acids, which are challenging for transition-metal-catalyzed reactions, with high enantioselectivity. This process provides a route to obtain enantiomerically pure phenyllactic acids, including derivatives of 3-aryl-2-oxopropanoic acids (Sivanathan et al., 2015).

Bioanalytical Methods

A novel molecule, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, demonstrating potent acetylcholinesterase inhibition, has been analyzed using a developed bioanalytical method. This method, validated following the USFDA guidelines, included in vitro metabolite identification, offering insights into drug development and stability in human plasma (Nemani et al., 2018).

Antimicrobial Activity

N-Substituted-β-amino acid derivatives containing 3-[(2-hydroxyphenyl)amino]butanoic acids showed notable antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of these derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Synthesis of Isoindolone Derivatives

3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid was synthesized through a solvent-free method. This compound is a novel isoindolone derivative with potential biological activities, demonstrating the versatility of 3-oxopropanoic acid derivatives in synthesizing bioactive compounds (Csende et al., 2011).

properties

IUPAC Name

3-(2-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSXBFLEXYCRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506144
Record name 3-(2-Methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylanilino)-3-oxopropanoic acid

CAS RN

78987-20-9
Record name 3-(2-Methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Houlihan, VA Parrino, Y Uike - The Journal of Organic …, 1981 - ACS Publications
A modified Madelungsynthesis for the conversion of N-(alkylphenyl) alkanamidesand related compounds to indoles, benzindoles, and azindoles has been developed. This …
Number of citations: 163 pubs.acs.org

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